
1-Iodotetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodotetracontane is an organic compound with the molecular formula C40H81I It is a long-chain alkyl iodide, where an iodine atom is attached to the first carbon of a tetracontane chain
Preparation Methods
1-Iodotetracontane can be synthesized through several methods. One common synthetic route involves the halogenation of tetracontane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure the selective iodination of the alkane chain. Industrial production methods may involve large-scale halogenation reactors where tetracontane is exposed to iodine vapor in the presence of a catalyst to achieve high yields of this compound.
Chemical Reactions Analysis
1-Iodotetracontane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the alkyl chain can undergo oxidation under strong oxidizing conditions, leading to the formation of carboxylic acids or other oxygenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield tetracontanol, while reduction with LiAlH4 would produce tetracontane.
Scientific Research Applications
1-Iodotetracontane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. Its long alkyl chain makes it a useful model compound for studying the behavior of long-chain alkyl halides.
Biology: Researchers use it to investigate the interactions of long-chain molecules with biological membranes and proteins.
Medicine: While not directly used as a drug, it serves as a model compound in the development of iodinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism by which 1-iodotetracontane exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, its long alkyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-Iodotetracontane can be compared with other long-chain alkyl halides such as 1-bromotetracontane and 1-chlorotetracontane. While all these compounds share similar long-chain structures, the different halogen atoms impart unique reactivity and properties. For instance, iodine is a better leaving group than bromine or chlorine, making this compound more reactive in nucleophilic substitution reactions.
Similar compounds include:
- 1-Bromotetracontane
- 1-Chlorotetracontane
- 1-Iodohexadecane
Each of these compounds has its own set of applications and reactivity profiles, but this compound is particularly notable for its high reactivity due to the presence of the iodine atom.
Properties
CAS No. |
62154-91-0 |
|---|---|
Molecular Formula |
C40H81I |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
1-iodotetracontane |
InChI |
InChI=1S/C40H81I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h2-40H2,1H3 |
InChI Key |
ZCMZVTNOSZCHIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
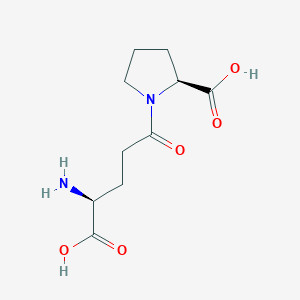

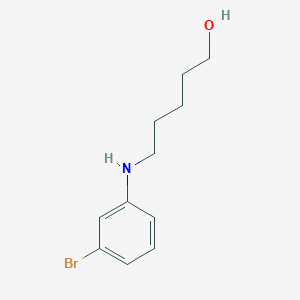
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B14138279.png)
![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
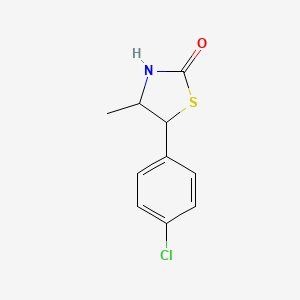
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
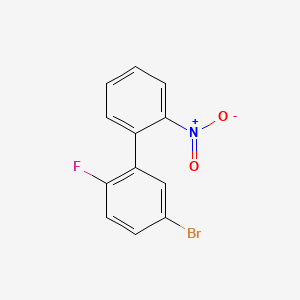
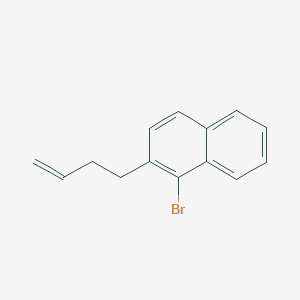
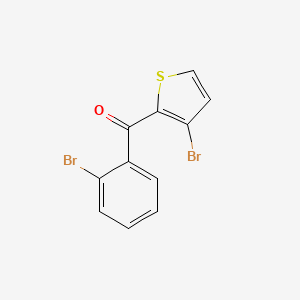
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
